molecular formula C3H6O B1205548 Oxetane CAS No. 503-30-0

Oxetane

Cat. No.: B1205548
CAS No.: 503-30-0
M. Wt: 58.08 g/mol
InChI Key: AHHWIHXENZJRFG-UHFFFAOYSA-N
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Description

Oxetane, also known as 1,3-propylene oxide, is a heterocyclic organic compound with the molecular formula C₃H₆O. It features a four-membered ring consisting of three carbon atoms and one oxygen atom. The term “this compound” refers to any organic compound containing this this compound ring. Oxetanes are known for their unique chemical properties, including their stability and reactivity, which make them valuable in various scientific and industrial applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Target of Action

Oxetane, also known as Trimethylene Oxide, is a four-membered ring compound that has been increasingly exploited for its contrasting behaviors . It is found in nature, produced by microorganisms, marine invertebrates, algae, and plants .

Mode of Action

This compound interacts with its targets through its unique structural properties. It is a high-energy oxygen-containing non-aromatic heterocycle . The strained C−O−C bond angle exposes the oxygen lone pair of electrons, allowing the this compound to act as a good hydrogen-bond acceptor as well as donating electron density as a Lewis base . This unique property allows this compound to interact with its targets in a specific manner.

Biochemical Pathways

This compound affects various biochemical pathways. It has been shown to undergo ring-opening reactions as a synthetic tool . This compound-containing compounds exhibit various biological activities, but antineoplastic, antiviral, and antifungal activities are dominant . Many taxol derivatives, which contain the this compound ring, show anticancer activity .

Pharmacokinetics

It is known that this compound has low molecular weight, high polarity, and marked three-dimensionality . These properties can improve the bioavailability of drugs containing this compound. Oxetanes have garnered further interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound has been shown to function efficiently as a gene silencing molecule . It has also been used in drug discovery campaigns to identify kinase inhibitors . Furthermore, this compound has been shown to enhance the kinetics and conversion of certain reactions, reducing the need for long periods of illumination and waiting for physical property development post-illumination .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of the this compound ring from an epoxide requires a certain amount of activation energy, and therefore, moderate heating is required . Furthermore, the presence of this compound in various classes of natural compounds can be explained from the point of view of chemical communication between bacteria and/or fungal endophytes .

Biochemical Analysis

Biochemical Properties

Oxetane plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. This compound-containing compounds can act as substrates or inhibitors of cytochrome P450, influencing the enzyme’s activity and altering metabolic pathways . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and impacting cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-containing compounds have been shown to activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins . These changes in gene expression can have downstream effects on cellular metabolism, including shifts in metabolic flux and alterations in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, proteins, and nucleic acids, influencing their structure and function. For example, this compound-containing compounds can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, this compound can activate enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, either by directly binding to DNA or by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound-containing compounds are generally stable under physiological conditions, but they can undergo degradation through hydrolysis or oxidation . Over time, the degradation products of this compound may accumulate and exert different biological effects compared to the parent compound . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound-containing compounds may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound-containing compounds can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can result in changes in metabolic flux, such as increased or decreased production of specific metabolites . Additionally, this compound can influence the activity of key metabolic enzymes, altering the balance of metabolic pathways and affecting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, this compound-containing compounds can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound-containing compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be localized to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Alternatively, this compound can be targeted to the mitochondria, where it influences mitochondrial function and energy metabolism .

Comparison with Similar Compounds

    Epoxides: Like oxetanes, epoxides contain a three-membered ring with one oxygen atom.

    Azetidines: These compounds contain a four-membered ring with one nitrogen atom instead of oxygen.

Uniqueness of Oxetanes:

Properties

IUPAC Name

oxetane
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InChI

InChI=1S/C3H6O/c1-2-4-3-1/h1-3H2
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InChI Key

AHHWIHXENZJRFG-UHFFFAOYSA-N
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Canonical SMILES

C1COC1
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Molecular Formula

C3H6O
Record name 1,3-PROPYLENE OXIDE
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Related CAS

25722-06-9
Record name Polyoxetane
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DSSTOX Substance ID

DTXSID8025969
Record name 1,3-Propylene oxide
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Molecular Weight

58.08 g/mol
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Physical Description

1,3-propylene oxide is a clear, colorless liquid with an agreeable aromatic odor. (NTP, 1992), Colorless liquid with an agreeable aromatic odor; [CAMEO]
Record name 1,3-PROPYLENE OXIDE
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Record name Oxetane
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Boiling Point

122 °F at 760 mmHg (NTP, 1992), 48 °C @ 750 mm Hg
Record name 1,3-PROPYLENE OXIDE
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Record name 1,3-EPOXYPROPANE
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Flash Point

-19 °F (NTP, 1992), -28 °C
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), SOL IN ALL PROPORTIONS OF WATER, ALCOHOL; SOL IN ETHER; VERY SOL IN ACETONE, ORGANIC SOLVENTS, In water, miscible.
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Density

0.893 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.8930 @ 25 °C/4 °C
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Vapor Pressure

324.0 [mmHg], 324 mm Hg @ 25 °C
Record name Oxetane
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Color/Form

Oil

CAS No.

503-30-0
Record name 1,3-PROPYLENE OXIDE
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Record name Oxetane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxetane
Reactant of Route 2
Oxetane
Reactant of Route 3
Oxetane
Reactant of Route 4
Oxetane
Reactant of Route 5
Oxetane
Reactant of Route 6
Oxetane
Customer
Q & A

Q1: What is the molecular formula and weight of oxetane?

A1: this compound has the molecular formula C3H6O and a molecular weight of 58.08 g/mol.

Q2: Are there spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. For instance, studies have utilized proton magnetic resonance (PMR) spectroscopy to analyze the spectra of substituted oxetanes like 2-(3,4-dichlorophenyl)this compound and 2-(2,4-dichlorophenyl)this compound. []

Q3: What are the key structural features of this compound that make it interesting for medicinal chemistry?

A3: Oxetanes, specifically 3,3-disubstituted derivatives, have gained prominence as bioisosteres for gem-dimethyl, cyclobutane, carbonyl, and methylene functionalities. [, ] This means they can mimic the spatial and electronic properties of these groups while offering potential advantages in drug design.

Q4: What is the impact of incorporating an this compound ring on the physicochemical properties of molecules?

A4: Introducing an this compound ring can significantly impact a molecule's properties. Studies have shown that it can improve aqueous solubility, metabolic stability, and enhance binding affinity to target proteins. [, ] These modifications are crucial for developing drug candidates with improved pharmacological profiles.

Q5: How can oxetanes be synthesized?

A5: Several synthetic routes exist for this compound synthesis. Common methods include:

  • Cyclization of 1,3-diols: This approach involves the intramolecular ring closure of a 1,3-diol, often under acidic conditions. []
  • [2+2] Cycloaddition of ketenes and aldehydes/ketones: This reaction, known as the Staudinger ketene-alkene cycloaddition, can yield oxetanes regioselectively, with the product distribution influenced by substituents and reaction conditions. []
  • Ring expansion of epoxides: Treatment of epoxides with specific reagents, such as dimethylsulfoxonium methylide, can lead to ring expansion, forming the corresponding this compound. []

Q6: What are the common reactions of oxetanes?

A6: Oxetanes are primarily known for their susceptibility to ring-opening reactions. These reactions are often initiated by:

  • Protic Acids: Acids like HCl, HBr, and HI can open the this compound ring, leading to different products depending on the reaction conditions and substituents on the this compound ring. For example, spirocyclopropyl oxetanes treated with HCl or HBr yielded spirocyclopropyl fused butenolides, while HI yielded spirocyclopropyl fused γ-butyrolactones. []
  • Lewis Acids: Lewis acids, such as boron trifluoride (BF3), are commonly used in the cationic ring-opening polymerization of oxetanes. [, ] They can also catalyze other transformations; for instance, spirocyclopropyl oxetanes treated with Lewis acids yielded spirobutyl indolinones. []
  • Nucleophiles: Nucleophiles can attack the this compound ring, leading to ring opening and incorporation of the nucleophile into the product. This reactivity is exploited in polymer synthesis and functional group transformations. [, ]

Q7: What is the Paternò-Büchi reaction?

A7: The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition reaction between a carbonyl compound (aldehyde or ketone) and an alkene, resulting in the formation of an this compound ring. [, , , ] This reaction is particularly relevant in studying DNA damage caused by UV radiation.

Q8: How does the Paternò-Büchi reaction relate to DNA damage?

A8: The Paternò-Büchi reaction can occur between pyrimidine bases in DNA and carbonyl compounds upon UV irradiation. This reaction leads to the formation of this compound intermediates, which can rearrange to form pyrimidine (6-4) pyrimidone photoproducts ((6-4)PPs), a significant type of DNA lesion. [, ]

Q9: What factors influence the regioselectivity of the Paternò-Büchi reaction?

A9: The regioselectivity of the Paternò-Büchi reaction is influenced by various factors, including:

  • Electronic properties of the carbonyl compound: Electron-withdrawing groups on the carbonyl compound tend to favor the formation of one regioisomer over the other. [, ]
  • Nature of the alkene: The substitution pattern on the alkene also plays a role in determining the regiochemical outcome. []
  • Excited state multiplicity: The reaction can proceed through either the singlet or triplet excited state of the carbonyl compound, leading to different regioselectivities. []

Q10: How does the hydroxy group influence the regio- and diastereoselectivity of the Paternò-Büchi reaction?

A10: Studies have shown that a hydroxy group in the allylic position of the alkene can direct the regio- and diastereoselectivity of the Paternò-Büchi reaction. This directing effect is attributed to hydrogen bonding and 1,3-allylic strain, which influence the transition state of the CO-bond-forming step. []

Q11: What types of polymers can be made from oxetanes?

A11: Oxetanes are valuable monomers for synthesizing various polymers, including:

  • Polyoxetanes: These polymers, also known as poly(trimethylene oxide)s, are characterized by their excellent chemical resistance, low moisture absorption, and good mechanical properties. [, ]
  • Functionalized polyoxetanes: By incorporating oxetanes with pendant functional groups, polymers with diverse properties can be created, expanding their applications. []
  • Copolymers: Oxetanes can be copolymerized with other monomers like epoxides to create materials with tailored properties, such as improved toughness and adhesion. []

Q12: How is the cationic ring-opening polymerization of oxetanes initiated?

A12: Cationic ring-opening polymerization of oxetanes can be initiated by various Lewis and Brønsted acids. Common initiators include:

  • Boron trifluoride (BF3): BF3 is a potent Lewis acid widely used in this compound polymerization. []
  • Oxonium ion initiators: These initiators are generated in situ by reacting a suitable precursor, such as a chloro methyl ethyl ether, with a Lewis acid. []

Q13: What are the advantages of using oxetanes in UV-curable formulations?

A13: this compound-based UV-curable formulations offer advantages over traditional radical-cured systems, including:

  • Low shrinkage: This property is particularly beneficial for applications requiring dimensional stability. []
  • Reduced oxygen inhibition: Unlike radical polymerization, cationic polymerization of oxetanes is less susceptible to inhibition by atmospheric oxygen, enabling faster and more efficient curing. []
  • Good adhesion: this compound-based coatings often exhibit good adhesion to various substrates. []

Q14: How can this compound functionalities be utilized in material science?

A14: this compound functionalities can be incorporated into materials for various purposes:

  • Surface modification: this compound groups can be introduced onto surfaces to modify their properties, such as wettability and adhesion. []
  • Crosslinking agents: Multifunctional oxetanes can act as crosslinkers in polymer networks, enhancing their mechanical strength and thermal stability. []
  • Self-assembly: this compound-functionalized molecules can self-assemble into ordered structures, offering potential applications in nanotechnology. []

Q15: How has computational chemistry been used to study this compound chemistry?

A15: Computational methods have provided valuable insights into various aspects of this compound chemistry, including:

  • Mechanism of polymerization: Quantum chemical calculations have been used to elucidate the mechanism of cationic ring-opening polymerization, identifying transition states and intermediates involved in the process. [, , ]
  • Regioselectivity of reactions: Computational studies have helped rationalize the regioselectivity observed in reactions like the Paternò-Büchi cycloaddition. [, ]
  • Structure-activity relationships (SAR): Modeling studies can be used to predict the properties and activities of this compound-containing molecules, aiding in drug design. []

Q16: What is the role of the LUMO energy in the enzymatic metabolism of oxetanes?

A16: Studies using quantum mechanics modeling have shown that the energy of the lowest unoccupied molecular orbital (LUMO) of an this compound is correlated with its rate of hydrolysis by microsomal epoxide hydrolase (mEH), an enzyme involved in drug metabolism. [] This finding suggests that LUMO energy can be a valuable parameter in predicting the metabolic stability of this compound-containing drug candidates.

Q17: How do structural modifications of oxetanes influence their biological activity?

A17: Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications impact a molecule's biological activity. For oxetanes, changes in the substituents at the 3-position can significantly alter their potency, selectivity, and metabolic stability. [, , ]

Q18: What are the potential applications of this compound-containing molecules in drug discovery?

A18: Oxetanes have shown promise as building blocks for developing novel therapeutics targeting various diseases, including:

  • Cancer: this compound-containing molecules have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. []
  • Infectious diseases: this compound derivatives have been explored as potential antiviral and antibacterial agents. []
  • Neurological disorders: The unique properties of oxetanes make them attractive scaffolds for designing drugs targeting the central nervous system. []

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